ethyl 2-(1H-pyrazol-1-yl)isonicotinate
Description
Ethyl 2-(1H-pyrazol-1-yl)isonicotinate is a chemical compound with the molecular formula C11H11N3O2 It is a derivative of isonicotinic acid and features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-pyrazol-1-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-4-6-12-10(8-9)14-7-3-5-13-14/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPMTOQTJYLYNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1H-pyrazol-1-yl)isonicotinate typically involves the reaction of isonicotinic acid with ethyl chloroformate and 1H-pyrazole. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1H-pyrazol-1-yl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(1H-pyrazol-1-yl)isonicotinate has shown promising bioactivity in several studies, particularly as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the pyrazole nucleus have been evaluated for their effectiveness against various pathogens, including multidrug-resistant bacteria. A study highlighted the synthesis of pyrazole derivatives that demonstrated potent inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 | |
| Pseudomonas aeruginosa | 2.0 |
Anticancer Properties
The compound has also been studied for its anticancer activity. It is part of a broader class of pyrazole-containing compounds that have been shown to inhibit cancer cell proliferation. In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound exhibits cytotoxic effects, with IC50 values comparable to known chemotherapeutics .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
Agricultural Applications
In the realm of agrochemicals, this compound has potential applications as a pesticide or herbicide. The pyrazole structure is known for its ability to disrupt biological processes in pests and weeds.
Herbicidal Activity
Studies have reported the synthesis of various pyrazole derivatives that exhibit herbicidal properties. This compound has been tested for its ability to inhibit weed growth effectively, showing promise as a selective herbicide .
| Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 85 |
| Chenopodium album | 150 | 90 |
Material Science
The compound's unique chemical structure allows it to be utilized in the development of advanced materials, particularly in coordination chemistry and catalysis.
Coordination Compounds
This compound can act as a ligand in metal-organic frameworks (MOFs). These frameworks are utilized in various applications including gas storage, separation processes, and catalysis. Research has demonstrated that metal complexes formed with this ligand exhibit enhanced stability and reactivity .
Case Study 1: Antimicrobial Efficacy
A study conducted by Mossa et al. explored the synergistic effects of this compound when combined with traditional antimycobacterial agents. The results indicated a four-fold increase in efficacy against Mycobacterium tuberculosis when used in conjunction with isonicotinic acid hydrazide, showcasing its potential as an adjunct therapy .
Case Study 2: Agricultural Field Trials
Field trials assessing the herbicidal effectiveness of this compound demonstrated significant reductions in weed populations compared to untreated plots. The trials indicated that at optimal application rates, the compound could serve as an effective alternative to existing herbicides, minimizing environmental impact while maintaining agricultural productivity .
Mechanism of Action
The mechanism of action of ethyl 2-(1H-pyrazol-1-yl)isonicotinate involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or biological receptors. This binding can modulate the activity of enzymes or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(1H-pyrazol-1-yl)isonicotinate can be compared with other similar compounds, such as:
Ethyl 2-(1H-pyrazol-1-yl)benzoate: Similar structure but with a benzoate group instead of isonicotinate.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
2-(1H-pyrazol-1-yl)isonicotinic acid: Similar structure but with a carboxylic acid group instead of an ester.
The uniqueness of this compound lies in its specific combination of the pyrazole ring and the isonicotinate ester, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-(1H-pyrazol-1-yl)isonicotinate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrazole ring and an isonicotinate moiety. Its chemical formula is , and it has been identified as a potential scaffold for various pharmacological applications due to its structural features that facilitate interactions with biological targets.
Biological Activities
The biological activities of this compound are primarily attributed to its ability to interact with multiple molecular targets. Key activities include:
- Antimicrobial Activity : Studies have shown that compounds containing the pyrazole nucleus exhibit significant antimicrobial properties. This compound has demonstrated efficacy against various pathogens, including fungi and bacteria. For instance, a study reported that derivatives with similar structures exhibited fungicidal activity against dermatophytes and filamentous fungi, highlighting the potential of this compound in treating infections .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, with results indicating that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases .
- Anticancer Potential : Research indicates that derivatives of pyrazole can inhibit cancer cell growth. This compound has been investigated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting proliferation and inducing apoptosis .
The exact mechanism of action for this compound remains partially elucidated; however, it is believed to involve:
- Target Interaction : The compound likely interacts with specific enzymes or receptors, potentially modulating signaling pathways associated with cell growth and survival. For example, studies suggest that similar compounds can act as inhibitors of key kinases involved in cancer progression .
- Structural Features : The presence of the pyrazole ring allows for hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets. This structural versatility is crucial for its biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
